N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzamide typically involves multiple steps. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents. The reaction is carried out in dimethylformamide (DMF) as a solvent under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the benzothiazole ring, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it may interfere with cellular pathways critical for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and have been studied for their antibacterial properties.
2-Aminobenzothiazoles: Known for their diverse biological activities, including antifungal and anticancer properties.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzamide is unique due to the presence of both benzothiazole and oxadiazole rings, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C24H18N4O3S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzamide |
InChI |
InChI=1S/C24H18N4O3S/c1-15-21(28-31-27-15)14-30-19-12-8-16(9-13-19)23(29)25-18-10-6-17(7-11-18)24-26-20-4-2-3-5-22(20)32-24/h2-13H,14H2,1H3,(H,25,29) |
InChI Key |
VSXPARXJTNJTSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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